4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis
The structure of “4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” can be confirmed using FTIR, NMR, and HRMS analytical techniques . Void mapping for the titled crystal can be performed to visualize and locate the void space present in the crystal lattice and to compute volumes and surface area of void space and porosity .Scientific Research Applications
Anticancer Activity
Compounds with the thiadiazole and benzamide scaffold have been extensively explored for their anticancer properties. For instance, a study focused on the synthesis of novel Schiff’s bases containing thiadiazole and benzamide groups, demonstrating promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The compounds showed significant growth inhibitory values, comparable to the standard drug Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017).
Fluorescent Properties
Another research area focuses on the synthesis of fluorescent compounds incorporating thiadiazole for potential imaging and sensor applications. A study reported the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, highlighting their excellent photophysical properties including large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE). These properties make them suitable for various optical and electronic applications (Zhang et al., 2017).
Solvent Effects on Molecular Structure
Research has also delved into the impact of solvents on the keto/enol equilibrium of bioactive molecules, including those from the 1,3,4-thiadiazole group. Studies have shown that the equilibrium between keto and enol forms of certain bioactive molecules is influenced by the solvent’s polarizability, suggesting a nuanced interplay between molecular structure and environmental factors. This has implications for the design and application of these compounds in various biological and chemical contexts (Matwijczuk et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to act as allosteric activators of human glucokinase . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes .
Mode of Action
Based on the action of similar compounds, it can be hypothesized that this compound may interact with its targets, possibly through hydrogen bonding interactions , leading to changes in their activity.
Biochemical Pathways
If this compound acts similarly to related compounds, it may influence the glucose metabolism pathway by modulating the activity of glucokinase .
Result of Action
If this compound acts similarly to related compounds, it may result in significant hypoglycemic effects, potentially making it useful for the therapy of type-2 diabetes .
Properties
IUPAC Name |
4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-16-7-11-20(12-8-16)22-25-26-23(28-22)24-21(27)19-13-9-18(10-14-19)15-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNUKHTYYRUAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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